2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)-
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Overview
Description
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)- is a chemical compound with a complex structure that includes a quinolizine ring system and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinolizine ring system and the introduction of the dichlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with different oxidation states, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)- include other quinolizine derivatives and compounds with dichlorophenyl groups. Examples include:
- Quinolizine-1-acetamide derivatives
- Dichlorophenyl-substituted amides
Uniqueness
What sets 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dichlorophenyl)-, (1S-trans)- apart from similar compounds is its specific structural configuration and the presence of both the quinolizine ring system and the dichlorophenyl group
Properties
CAS No. |
162937-49-7 |
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Molecular Formula |
C17H22Cl2N2O |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H22Cl2N2O/c18-13-6-3-7-14(19)17(13)20-16(22)11-12-5-4-10-21-9-2-1-8-15(12)21/h3,6-7,12,15H,1-2,4-5,8-11H2,(H,20,22)/t12-,15+/m0/s1 |
InChI Key |
RYSWJCBXINDJHG-SWLSCSKDSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1CCN2CCCC(C2C1)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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